Structural Determinant: Absence of 2-Methyl Substitution on the Pyrazolo[1,5-a]pyrimidine Core vs. 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
The target compound lacks a methyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine ring, in contrast to the closely related analog 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea (CAS 1798539-23-7) . In published SAR studies on 7-aminopyrazolo[1,5-a]pyrimidine ureas, substitution at the 2-position of the pyrazolo[1,5-a]pyrimidine core was shown to profoundly modulate kinase selectivity; for instance, compound 34a (bearing a 6-(4-N,N′-diphenyl)urea) exhibited KDR IC50 <10 nM and cellular activity <10 nM, while closely related analogs with altered substitution patterns displayed significantly shifted selectivity windows between VEGFR and PDGFR family kinases [1]. Although direct head-to-head enzymatic data for the target compound are not publicly available, the structural distinction is non-trivial and predicts differential kinase binding based on established class SAR.
| Evidence Dimension | 2-Position substitution on pyrazolo[1,5-a]pyrimidine core |
|---|---|
| Target Compound Data | No substituent (hydrogen) at 2-position; molecular weight 253.26 g/mol |
| Comparator Or Baseline | 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea: methyl substituent at 2-position; molecular weight 267.29 g/mol |
| Quantified Difference | Molecular weight difference: 14.03 g/mol (corresponding to –CH3 vs. –H); computed XLogP3 difference: 0.9 (target) vs. estimated >1.3 (2-methyl analog), ΔlogP ≥ 0.4 |
| Conditions | Structural comparison; lipophilicity estimated via PubChem XLogP3 and additive fragment methods |
Why This Matters
The 2-position substituent is a critical SAR handle in pyrazolo[1,5-a]pyrimidine kinase inhibitors; substitution here affects both ATP-pocket complementarity and selectivity across the kinome, making the unsubstituted variant a distinct chemical tool.
- [1] Frey, R. R., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 51(13), 3777–3787. Compound 34a: KDR IC50 <10 nM, cellular activity <10 nM, ED50 = 1.4 mg/kg. View Source
